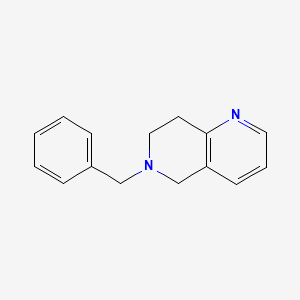

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

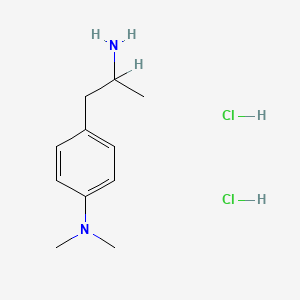

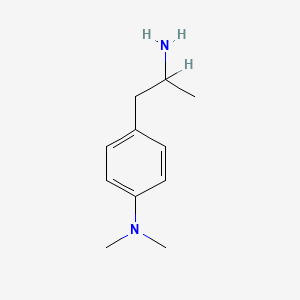

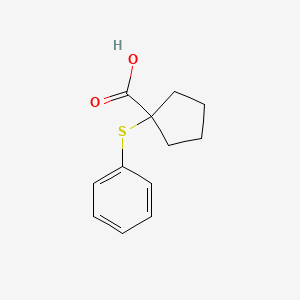

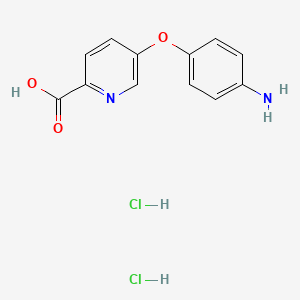

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 g/mol .

Synthesis Analysis

The synthesis of this compound involves a reaction with (S)-TF-Biphamphos, silver (I) acetate, and potassium carbonate in dichloromethane at 20℃ for 32 hours under an inert atmosphere . The reaction mixture is then filtered, and the filtrate is concentrated to dryness. The crude product is analyzed by 1H NMR to determine the exo/endo ratio, and then the residue is purified by column chromatography to give the corresponding cycloaddition product .Molecular Structure Analysis

The molecular structure of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is characterized by a pyrrole ring substituted with a phenyl group and a methyl ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate, such as its boiling point and density, are not specified in the search results .Scientific Research Applications

Medicinal Chemistry

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Antimicrobial Activity

Compounds with the pyrrole ring have exhibited different biological activities, such as antimicrobial . Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives also exhibit anti-inflammatory activity .

Antitumor Activity

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antitumor (leukemia, lymphoma and myelofibrosis etc.) . Pyrrolopyrazine derivatives also exhibit antitumor activity .

Kinase Inhibitory

5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Antipsychotic Activity

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

β-Adrenergic Antagonist

Pyrrole containing analogs are also known to have β-adrenergic antagonist activity .

Anxiolytic Activity

Pyrrole containing analogs are known to have anxiolytic activity .

Antibacterial and Antifungal Activity

The marketed drugs containing a pyrrole ring system are known to have antibacterial and antifungal properties .

Antiprotozoal and Antimalarial Activity

Pyrrole containing analogs are also known to have antiprotozoal and antimalarial activity .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXNNWHGOJPWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397145 |

Source

|

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | |

CAS RN |

111836-35-2 |

Source

|

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.